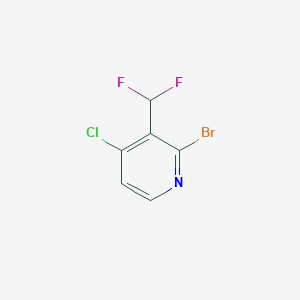
(4E)-2-methylhex-4-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-methylhex-4-enoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid with a double bond in the fourth position and a methyl group in the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-methylhex-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst such as palladium chloride. This reaction proceeds via a hydroformylation mechanism, followed by oxidation to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, (4E)-2-methylhex-4-enoic acid can be produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions typically involve high pressure and temperature, along with the use of a suitable catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-methylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated carboxylic acids.
Substitution: Forms esters, amides, or other derivatives.
Scientific Research Applications
(4E)-2-methylhex-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-methylhex-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: Another unsaturated carboxylic acid with similar structural features.
(2E,4E)-2,4-hexadienoic acid: Known for its antimicrobial properties and use as a food preservative.
Uniqueness
(4E)-2-methylhex-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-2-methylhex-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ |
InChI Key |
HFAXNGJLZXRBRG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC(C)C(=O)O |
Canonical SMILES |
CC=CCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


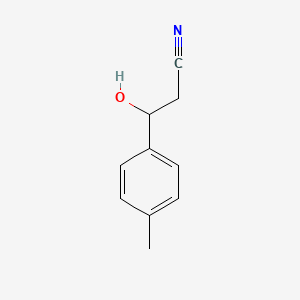
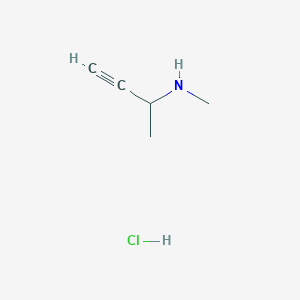
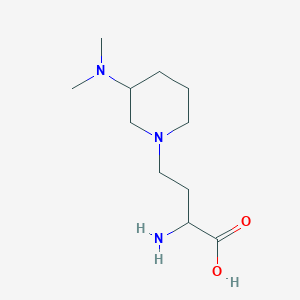
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
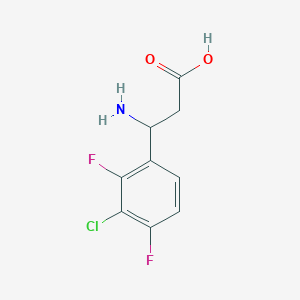
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
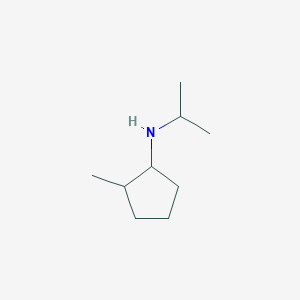
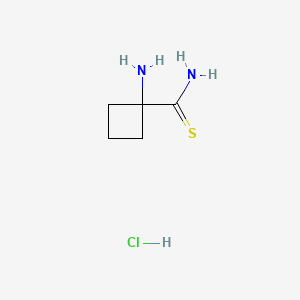
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
